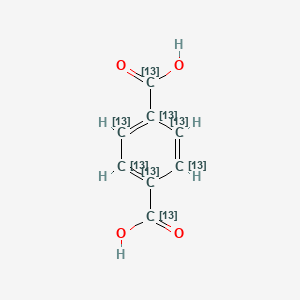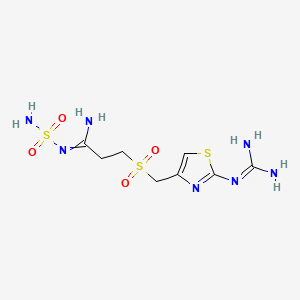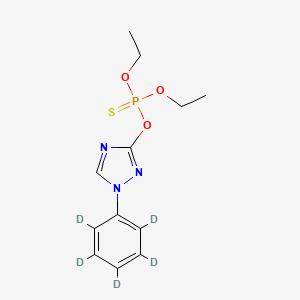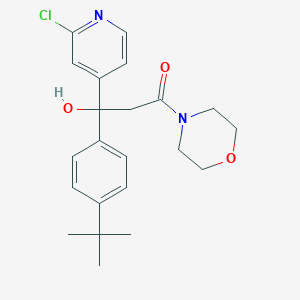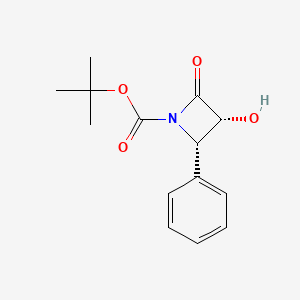
(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine is a chiral azetidine derivative with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the cyclization of a suitable precursor under controlled conditions to form the azetidine ring. Protecting groups, such as the Boc (tert-butoxycarbonyl) group, are often used to enhance the stability and selectivity of the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used to study stereoselective reactions.
Biology: The compound’s unique structure makes it a useful tool for investigating enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
- (3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid
- Pentosan polysulfate
- Various disubstituted cyclohexanes
Uniqueness: What sets (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10(11(16)12(15)17)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3/t10-,11+/m0/s1 |
InChI Key |
HEPUXLWZYXEISX-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]([C@H](C1=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(C1=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
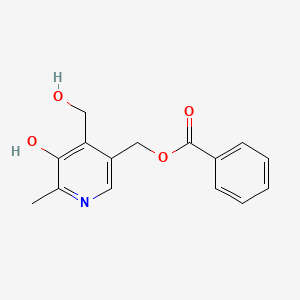
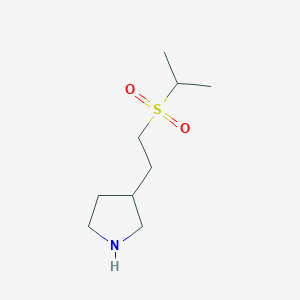

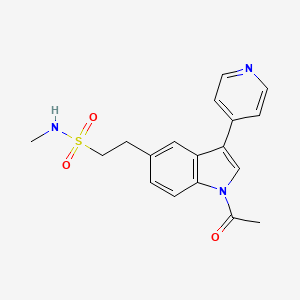
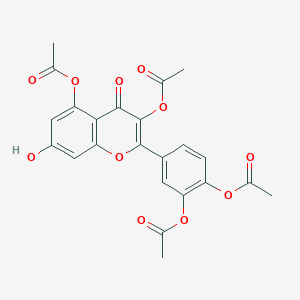
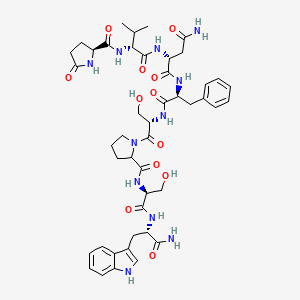
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)
